molecular formula C21H20INO6 B13384365 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide

Cat. No.: B13384365
M. Wt: 509.3 g/mol
InChI Key: HKJKCPKPSSVUHY-UHFFFAOYSA-M
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Description

This iodide salt (CAS: 55950-07-7) is a complex benzodioxole-isoquinoline hybrid with a fused polycyclic framework. Its structure includes a cationic isoquinolinium core substituted with a methyl group and a furobenzodioxolone moiety, stabilized by an iodide counterion . The compound exhibits significant structural diversity due to its heteroatom-rich rings (oxygen and nitrogen) and stereochemical complexity (two stereocenters) . Its molecular formula is C₂₁H₂₀INO₆, with a polar surface area of 63.22 Ų, moderate lipophilicity (cLogP: 3.67), and poor aqueous solubility (cLogS: -3.79) .

Properties

IUPAC Name

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKCPKPSSVUHY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the dioxolo and furobenzodioxol rings. Key steps include cyclization reactions, oxidation, and substitution reactions under controlled conditions. Common reagents used in these steps include hydrazine hydrate, ethyl orthoformate, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more .

Scientific Research Applications

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its fused dioxolo-isoquinolinium and furobenzodioxolone systems. Key comparisons with analogous compounds include:

Compound Core Structure Key Substituents Unique Features
Target Compound (Iodide salt) Isoquinolinium + furobenzodioxolone 6,6-Dimethyl, iodide counterion Cationic isoquinolinium core; fused furo-dioxolone ring
Noroxyhydrastinine (RN: 22277-03-8) Dioxolo-isoquinolinone 7,8-Dihydro, ketone at C5 Neutral, non-halogenated; simpler scaffold without fused furo-dioxolone
Noscapine (CAS: 128-62-1) Phthalideisoquinoline 3-O-methoxy, 4-O-methoxy, 6-methyl Antitussive/anticancer activity; non-cationic; lacks dioxolone ring
8-Aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-ones Dioxolo-quinolinone Aryl substituents at C8 Synthesized via solvent-free one-pot methods; neutral, non-iodinated

Key Observations :

  • The iodide salt’s cationic charge and fused furo-dioxolone system distinguish it from neutral analogs like noroxyhydrastinine and noscapine.
  • Compared to 8-aryl derivatives , the target compound lacks aromatic substitution but includes a rigid furo-dioxolone bridge.
Bioactivity and Computational Similarity

While direct bioactivity data for the iodide salt are unavailable, evidence suggests:

  • Bioactivity Clustering : Structurally similar compounds cluster into groups with shared modes of action (e.g., kinase inhibition, DNA intercalation) .
  • Similarity Metrics: Tanimoto and Dice coefficients (0.5–0.7) could quantify similarity to known isoquinoline alkaloids, predicting overlapping targets (e.g., HDACs, topoisomerases) .
  • Docking Variability: Minor structural changes (e.g., iodide vs. aryl substituents) significantly alter binding affinities due to interactions with residues in enzymatic pockets .
Solubility and Physicochemical Properties
  • Target Compound : Poor aqueous solubility (predicted cLogS: -3.79) due to high lipophilicity and rigid structure .
  • Noscapine: Improved solubility via salt formation (e.g., hydrochloride) or nanoformulation for drug delivery .
  • 8-Aryl Derivatives : Moderate solubility attributed to ketone and aryl groups, enabling crystallinity .

Biological Activity

The compound 6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H20INO6
  • Molecular Weight : 509.3 g/mol
  • CAS Number : 55950-07-7
  • Purity : Minimum 95%

This compound features a dioxole and isoquinoline moiety, which are known for their diverse biological activities.

Antiviral Properties

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, quinoline derivatives have been documented to possess activity against various viral strains such as HIV and Zika virus . The specific activity of the iodide compound remains to be fully elucidated but may follow similar pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of isoquinoline display cytotoxic effects on cancer cell lines. For example, compounds that interact with DNA or inhibit specific enzymes involved in cancer cell metabolism have shown promise . The iodide compound's potential to disrupt cancer cell proliferation warrants further investigation.

Cytotoxicity Studies

In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) provide insights into the potency of the compound against cancer cells. While specific IC50 data for this iodide compound is not yet available, related compounds often exhibit varying degrees of cytotoxicity based on their structural features .

Case Studies

  • Quinoline Derivatives : A study on quinoline derivatives demonstrated their effectiveness against several viral infections and cancers. The findings suggest that structural modifications can enhance biological activity .
  • Isoquinoline Compounds : Research has shown that isoquinoline-based compounds can inhibit tumor growth in various cancer models. These findings support the hypothesis that our iodide compound may also exhibit anticancer properties .

Data Tables

PropertyValue
Molecular FormulaC21H20INO6
Molecular Weight509.3 g/mol
CAS Number55950-07-7
Purity≥95%
Biological ActivityObservations
AntiviralPotential activity against HIV and Zika virus
AnticancerPromising results in inhibiting tumor growth
CytotoxicityRequires further investigation for IC50 values

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